molecular formula C17H10Br2N2O3 B2639957 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899356-40-2

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2639957
CAS RN: 899356-40-2
M. Wt: 450.086
InChI Key: CSNNKGUMLKMTSX-UHFFFAOYSA-N
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Description

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the class of chromenopyrimidinones. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Several studies have focused on synthesizing and characterizing chromeno[2,3-d]pyrimidin-4(5H)-one derivatives due to their potential biological activities. For instance, a study described the synthesis of novel chromeno[2,3-d]pyrimidine derivatives via various chemical reactions, providing insights into their chemical properties and structural elucidation through spectroscopic methods (Kamdar et al., 2011). This research area is critical for developing new pharmaceuticals and understanding the fundamental chemistry of chromeno pyrimidinone compounds.

Antimicrobial and Anti-inflammatory Activities

Compounds with the chromeno[2,3-d]pyrimidin-4(5H)-one scaffold have been evaluated for their antimicrobial and anti-inflammatory properties. For example, synthesized derivatives showed pronounced antitubercular and antimicrobial activities against various bacterial and fungal strains, highlighting their potential as new therapeutic agents for infectious diseases (Banothu & Bavanthula, 2012). Furthermore, another study demonstrated significant anti-inflammatory activity in vivo, indicating the therapeutic potential of these compounds in treating inflammatory conditions (Chaydhary et al., 2015).

Antifungal, Analgesic, and Antipyretic Properties

Research has also been conducted on the antifungal, analgesic, and antipyretic effects of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. A study presented the synthesis and evaluation of new derivatives, showing their ability to inhibit fungal growth and reduce pain and fever in animal models, which could lead to new treatments for related conditions (Keri et al., 2010).

Anticancer Activities

The anticancer potential of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives has also been explored, with studies indicating that these compounds could inhibit the growth of cancer cells. This research suggests a promising avenue for the development of new anticancer drugs, leveraging the unique structural features of these compounds (Santana et al., 2020).

properties

IUPAC Name

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Br2N2O3/c18-9-2-4-14-8(5-9)6-12-16(23)20-15(21-17(12)24-14)11-7-10(19)1-3-13(11)22/h1-5,7,22H,6H2,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNNKGUMLKMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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